![molecular formula C12H18O4 B15176097 Decahydro-2,7-benzodioxecin-3,6-dione CAS No. 94113-48-1](/img/structure/B15176097.png)
Decahydro-2,7-benzodioxecin-3,6-dione
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Overview
Description
Decahydro-2,7-benzodioxecin-3,6-dione is an organic compound with the molecular formula C12H18O4. It is also known by its systematic name, dodecahydro-2,7-benzodioxecine-3,6-dione. This compound is characterized by its unique bicyclic structure, which includes two oxygen atoms and two ketone groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-2,7-benzodioxecin-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a diketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Decahydro-2,7-benzodioxecin-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Decahydro-2,7-benzodioxecin-3,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities are studied for drug development.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of decahydro-2,7-benzodioxecin-3,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Decahydro-2,7-benzodioxecin-3,6-dione: Similar in structure but may have different functional groups.
3,8-dioxabicyclo[8.4.0]tetradecane-4,7-dione: Another bicyclic compound with similar properties.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of two ketone groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Biological Activity
Decahydro-2,7-benzodioxecin-3,6-dione is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on antimicrobial and anticancer properties, structure-activity relationships (SAR), and molecular docking studies.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The compound has been evaluated against both Gram-positive and Gram-negative bacteria.
1.1 Case Studies
A study conducted by researchers tested multiple derivatives of the compound against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives showed enhanced antibacterial effects, potentially modulating antibiotic activity and reversing resistance phenotypes in clinical strains .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3i | E. coli | 12.4 μM |
3i | S. aureus | Not specified |
3i | P. aeruginosa | Not specified |
The compound with a decyl fragment (3i) exhibited the highest activity against E. coli, indicating a promising lead for further development .
2. Anticancer Activity
The anticancer potential of this compound derivatives has also been explored. Several compounds were tested against various cancer cell lines, including HeLa, A549, and LS174.
2.1 Research Findings
In a comparative study, the IC50 values were determined for different derivatives against selected cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
3i | HeLa | 15.7 |
3i | A549 | 21.8 |
3i | LS174 | 30.5 |
These findings suggest that certain derivatives possess significant cytotoxic effects, particularly against lung cancer cells (A549) .
3. Structure-Activity Relationship (SAR)
The SAR analysis indicates that the biological activity of this compound is influenced by various substituents on the benzodioxecin core structure. The presence of specific functional groups can enhance or diminish the compound's efficacy against target enzymes and pathogens.
3.1 Key Observations
- Electronegative and Electropositive Groups : The nature of substituents plays a crucial role in modulating activity against α-glucosidase and other enzymes.
- Molecular Docking Studies : Docking simulations have provided insights into binding affinities and interactions with active site residues in target enzymes, correlating well with experimental data .
4. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. The structure-activity relationship studies highlight the importance of specific substituents in enhancing efficacy. Further research is warranted to explore its therapeutic potential and to develop more potent derivatives.
5. Future Directions
Future studies should focus on:
- In vivo evaluations to assess pharmacokinetics and toxicity.
- The synthesis of novel derivatives to optimize biological activity.
- Exploring additional biological targets beyond those currently studied.
Properties
CAS No. |
94113-48-1 |
---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1,4,5,8,8a,9,10,11,12,12a-decahydrobenzo[c][1,6]dioxecine-3,6-dione |
InChI |
InChI=1S/C12H18O4/c13-11-5-6-12(14)16-8-10-4-2-1-3-9(10)7-15-11/h9-10H,1-8H2 |
InChI Key |
WUYDLFIACLRMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2COC(=O)CCC(=O)OCC2C1 |
Origin of Product |
United States |
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